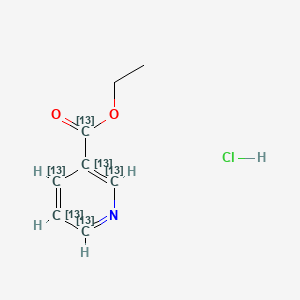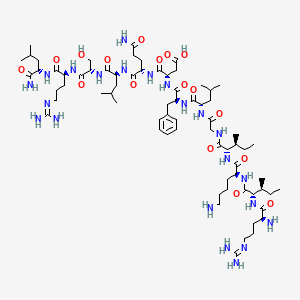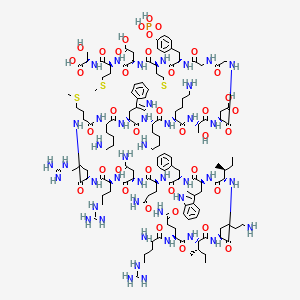
Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt is a chemical compound with potential applications in various scientific fields. While the specific compound in its exact nomenclature does not have direct matches in current scientific literature, research on closely related nicotinate compounds provides insight into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of ethyl nicotinate derivatives involves various chemical reactions, starting from base nicotinic acid or nicotinonitrile precursors. For instance, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, with its structure determined by XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008). Another method involved converting 3-cyanopyridones to alkyl-substituted ethyl nicotinates using phosphorus tribromide and zinc dust in a multi-step process (Paine, 1987).
Molecular Structure Analysis
The molecular structure of ethyl nicotinate derivatives reveals polarized electronic structures, as observed in compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its sulfanyl counterpart, which show almost identical bond lengths and molecular conformations (Cobo et al., 2008).
Chemical Reactions and Properties
Ethyl nicotinate compounds participate in various chemical reactions, contributing to their diverse chemical properties. For example, ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate demonstrates different crystal structures and weak hydrogen bonds linking molecules, indicating the significance of molecular interactions in determining chemical behavior (Cobo et al., 2008).
Physical Properties Analysis
The physical properties of ethyl nicotinate derivatives can vary significantly based on their molecular structure and substituents. For instance, the stability and crystalline nature of these compounds can be influenced by their synthesis method and the interactions between molecules in the crystal lattice (Cobo et al., 2008).
Chemical Properties Analysis
The chemical properties of ethyl nicotinate derivatives are determined by their functional groups and molecular interactions. These compounds exhibit properties such as reactivity with other chemical species, participation in the formation of coordination complexes, and the ability to act as ligands in metal complexes (Fedorov et al., 1998).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis : A novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was synthesized, and its structure determined using XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008). Another study focused on a convenient synthesis of ethyl nicotinates, which are important for further chemical reactions and analyses (Paine, 1987).
Catalysis and Chemical Reactions : The hydrogenation of ethyl nicotinate to ethyl nipecotinate using modified noble metal catalysts was investigated, highlighting its use in specific chemical reactions (Blaser et al., 1999).
Photoreactivity Studies : The photoreactivity of nicotinic acid and its derivatives, including ethyl nicotinate, varies depending on the solvent and acidity, showing diverse photochemical behaviors (Takeuchi et al., 1974).
Chromatographic Analysis : The separation effect of nicotinic acid derivatives, including ethyl nicotinate, was evaluated using densitometry, providing insights into their chromatographic properties (Pyka & Klimczok, 2007).
Binding and Hydrolysis Studies : Research on nicotinate esters, including ethyl nicotinate, revealed their binding to and hydrolysis by human serum albumin, contributing to our understanding of their biochemical interactions (Steiner et al., 1992).
Biochemical Applications : In a study on ethyl nicotinate, it was shown to be a potent attractant for certain insects, suggesting potential applications in ecological and agricultural research (Penman et al., 1982).
Propiedades
IUPAC Name |
ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,8+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWSUZCAGACMEU-SYWPSRQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747767 |
Source


|
| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt | |
CAS RN |
1346604-87-2 |
Source


|
| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)


![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)




![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)